

Application Note: Measuring Acetyl-CoA Carboxylase (ACC) Inhibition with Firsocostat

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for measuring the inhibition of Acetyl-CoA Carboxylase (ACC) by **Firsocostat** (GS-0976). **Firsocostat** is a potent, liver-directed, allosteric inhibitor of both ACC isoforms, ACC1 and ACC2, making it a key therapeutic candidate for non-alcoholic steatohepatitis (NASH). The following sections detail the mechanism of action, summarize key quantitative data, and provide step-by-step protocols for biochemical and cell-based assays to accurately assess the inhibitory activity of **Firsocostat**.

Introduction to ACC and Firsocostat

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the de novo lipogenesis (DNL) pathway.[2][3] In mammals, two isoforms of ACC exist:

- ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. It provides malonyl-CoA for the synthesis of fatty acids.[4][5]
- ACC2: Found on the outer mitochondrial membrane, where its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4] This inhibition blocks the transport of fatty acids into the mitochondria, thereby regulating fatty acid β-oxidation.[6]

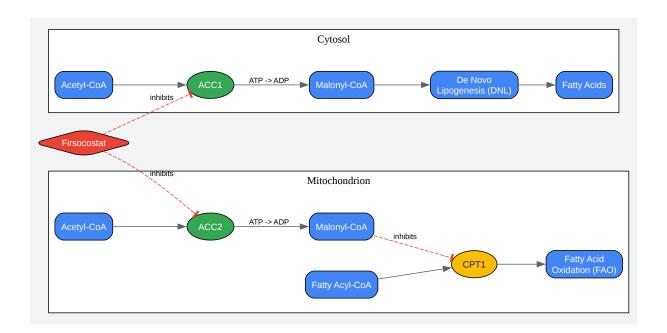


Due to its central role in lipid metabolism, ACC is a significant therapeutic target for metabolic diseases, including non-alcoholic steatohepatitis (NASH).[2][6]

Firsocostat (also known as GS-0976 or ND-630) is a small molecule, allosteric inhibitor that targets both ACC1 and ACC2.[6][7] It binds to the biotin carboxylase (BC) domain, preventing the dimerization required for enzyme activity.[6][8] Its liver-directed biodistribution makes it a focused agent for treating NASH.[6]

Mechanism of Action and Signaling Pathway

Firsocostat acts as an allosteric inhibitor, binding to a hydrophilic pocket in the BC domain of ACC. This binding prevents the dimerization of ACC monomers, which is essential for their catalytic activity.[6][8] The inhibition of ACC1 reduces the production of malonyl-CoA in the cytosol, thereby decreasing the substrate available for DNL. The inhibition of ACC2 also lowers malonyl-CoA levels, but at the mitochondrial membrane, which relieves the inhibition of CPT1 and promotes fatty acid oxidation.[2][6]





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Caption: Firsocostat inhibits ACC1 and ACC2, reducing DNL and increasing FAO.

Quantitative Data Summary

The inhibitory potency of **Firsocostat** has been characterized in various biochemical and cellular assays. The key quantitative parameters are summarized below.

Table 1: Biochemical Inhibitory Potency of Firsocostat

Target	Assay Type	IC50 Value	Reference
Human ACC1	Cell-free enzymatic assay	2.1 nM	[9]
Human ACC2	Cell-free enzymatic assay	6.1 nM	[9]
Human ACC1	Cell-free enzymatic assay	3.0 nM	[10]

| Human ACC2 | Cell-free enzymatic assay | 8.0 nM |[10] |

Table 2: Cellular and In Vivo Efficacy of Firsocostat

Model System	Assay	Metric	Value	Reference
HepG2 Cells	[¹⁴ C]-acetate incorporation	EC50	66 nM	[9]
C2C12 Cells	[¹⁴ C]-palmitate oxidation	-	Stimulated oxidation	[6]
Overweight/Obes e Men	DNL measurement via stable isotope tracer	% Inhibition	70% (at 20 mg dose)	[6]



| NASH Patients | MRI-PDFF | Relative reduction in liver fat | 29% (at 20 mg/day for 12 weeks) |[3][6] |

Experimental Protocols

Two primary methods are detailed below for assessing ACC inhibition by **Firsocostat**: a direct biochemical assay measuring enzyme activity and a cell-based assay measuring a downstream metabolic process.

Protocol 1: Biochemical ACC Activity Assay (Luminescent)

This protocol measures the amount of ADP produced from the ACC-catalyzed reaction, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay system is a common method for this purpose.[11][12]

Principle: ACC converts Acetyl-CoA, Bicarbonate, and ATP into Malonyl-CoA, ADP, and phosphate. The ADP produced is converted back to ATP by the ADP-Glo™ Reagent, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light. Lower light output corresponds to higher ACC inhibition.





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Caption: Workflow for the luminescent biochemical ACC inhibition assay.

Materials:

- Recombinant human ACC1 or ACC2 enzyme[13]
- Firsocostat
- 5x ACC Assay Buffer[13]
- ATP solution (500 μM)[13]
- Acetyl-CoA solution (2 mM)[13]
- Sodium Bicarbonate (1 M)[13]



- ADP-Glo™ Kinase Assay Kit
- White, opaque 96-well or 384-well plates
- Luminometer

Methodology:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare a 1x ACC Assay Buffer by diluting the 5x stock with ultrapure water.
 - Prepare serial dilutions of Firsocostat in 1x Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a DMSO-only vehicle control.
 - Prepare the ACC enzyme solution by diluting the stock enzyme to the desired concentration in 1x Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal.
- Reaction Setup (96-well plate format):
 - Add 5 μL of each Firsocostat dilution or vehicle control to the appropriate wells.
 - Add 10 μL of the diluted ACC enzyme solution to each well.
 - Mix gently and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Prepare a Substrate Master Mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in 1x Assay Buffer.
 - \circ Add 10 μ L of the Substrate Master Mix to each well to start the reaction. The final reaction volume is 25 μ L.



- Mix the plate gently and incubate at 30°C for 60 minutes.
- Signal Detection:
 - Add 25 μL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - \circ Add 50 μ L of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP to ATP and catalyzes the luciferase reaction.
 - Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition:
 - Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: Cell-Based De Novo Lipogenesis Assay (Radiolabeled)

This protocol measures the effect of **Firsocostat** on DNL in a cellular context by quantifying the incorporation of radiolabeled acetate into newly synthesized fatty acids.[6]

Principle: Cultured cells, such as the human hepatoma cell line HepG2, are treated with **Firsocostat**.[6] Radiolabeled [14C]-acetate is then added to the culture medium. The cells take up the acetate, convert it to acetyl-CoA, and incorporate it into fatty acids via the DNL pathway. The amount of radioactivity incorporated into the lipid fraction is measured by scintillation counting. A decrease in radioactivity indicates inhibition of DNL.





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Caption: Workflow for the cell-based [14C]-acetate incorporation assay.

Materials:

- HepG2 cells (or other relevant cell line)
- Cell culture medium and supplements
- Firsocostat
- [14C]-Sodium Acetate[14]
- Phosphate-Buffered Saline (PBS)
- Saponification solution (e.g., 30% KOH)



- Strong acid (e.g., 12 N HCl)
- Organic solvent for extraction (e.g., petroleum ether or hexane)[15]
- Scintillation fluid
- Liquid scintillation counter

Methodology:

- Cell Culture:
 - Seed HepG2 cells in 12-well or 24-well plates and culture until they reach approximately 80-90% confluency.
- Inhibitor Treatment:
 - Prepare dilutions of Firsocostat in the cell culture medium.
 - Aspirate the old medium from the cells and replace it with the medium containing
 Firsocostat or a vehicle control (DMSO).
 - Pre-incubate the cells with the inhibitor for 1-2 hours.
- Radiolabeling:
 - Add [14 C]-acetate to each well to a final concentration of $\sim 1 \,\mu$ Ci/mL.
 - Incubate the cells for 4 hours at 37°C in a CO₂ incubator.
- Lipid Extraction:
 - Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding a saponification solution (e.g., 1 mL of 30% KOH) and heat at 70°C for 1-2 hours to hydrolyze the fatty acid esters.[15]
 - Cool the samples to room temperature and acidify with a strong acid (e.g., 200 μL of 12 N
 HCl) to protonate the fatty acids.[15]



- Extract the fatty acids by adding an organic solvent (e.g., 2 x 2 mL of hexane), vortexing vigorously, and collecting the upper organic phase.
- Data Acquisition:
 - Evaporate the organic solvent to dryness.
 - Re-dissolve the lipid residue in scintillation fluid.
 - Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Alternative Method: Mass Spectrometry-Based Assays

For high-throughput screening (HTS), mass spectrometry (MS) offers a label-free, direct method for measuring ACC activity.[16][17] Systems like the Agilent RapidFire/MS can directly measure the conversion of the substrate (acetyl-CoA) to the product (malonyl-CoA).[16] This approach avoids interference from colored or fluorescent compounds and eliminates the need for radioactive materials, making it highly efficient for large-scale drug discovery campaigns. [17][18]

Data Analysis and Interpretation

- Biochemical Assay: The raw luminescence data (RLU) is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the **Firsocostat** concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to calculate the IC50 value, which represents the concentration of **Firsocostat** required to inhibit 50% of the ACC activity.
- Cell-Based Assay: The raw CPM data is normalized to the protein content of the cell lysate to
 account for any differences in cell number. The results are expressed as a percentage of the
 vehicle control. The data can be used to generate a dose-response curve and calculate the
 EC₅₀ value, representing the effective concentration of Firsocostat that inhibits DNL by 50%
 in a cellular environment.

Conclusion

The protocols described in this application note provide robust and reliable methods for quantifying the inhibitory effect of **Firsocostat** on ACC. The luminescent biochemical assay is



ideal for determining direct enzyme inhibition and calculating IC₅₀ values, suitable for HTS and mechanistic studies. The cell-based radiolabeling assay provides critical information on the inhibitor's efficacy in a physiological context, measuring its impact on the downstream DNL pathway. Together, these methods are essential tools for researchers and drug developers working to characterize ACC inhibitors like **Firsocostat**.

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References

- 1. Acetyl-CoA carboxylase Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) | Semantic Scholar [semanticscholar.org]
- 4. Acetyl-CoA Carboxylases and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Carboxylases and Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PMC [pmc.ncbi.nlm.nih.gov]
- 7. Firsocostat Wikipedia [en.wikipedia.org]
- 8. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of acetyl-CoA carboxylase (ACC) by phosphorylation or by the liver-specific inhibitor, ND-654, suppresses lipogenesis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]



- 14. revvity.com [revvity.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. agilent.com [agilent.com]
- 17. Mass spectrometry in high-throughput screening: a case study on acetyl-coenzyme a carboxylase using RapidFire--mass spectrometry (RF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Measuring Acetyl-CoA Carboxylase (ACC) Inhibition with Firsocostat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609510#measuring-acc-inhibition-with-firsocostat-treatment]

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